molecular formula C18H20N4O3S B5997646 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B5997646
M. Wt: 372.4 g/mol
InChI Key: PTDKZHYVLSYNBQ-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 5-methoxyindole moiety linked via a propanamide bridge to a 1,3,4-thiadiazole ring substituted with a tetrahydrofuran (THF) group. The THF substituent likely modulates solubility and pharmacokinetic properties .

Properties

IUPAC Name

3-(5-methoxyindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-24-13-4-5-14-12(11-13)6-8-22(14)9-7-16(23)19-18-21-20-17(26-18)15-3-2-10-25-15/h4-6,8,11,15H,2-3,7,9-10H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDKZHYVLSYNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The starting materials often include 5-methoxyindole, tetrahydrofuran, and thiadiazole derivatives. The synthetic route may involve:

    Formation of the Indole Derivative: This step involves the methoxylation of indole to form 5-methoxyindole.

    Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the indole and thiadiazole derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the thiadiazole ring can yield corresponding amines.

Scientific Research Applications

The compound 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex chemical structure that has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by data tables and case studies.

Structural Formula

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that compounds with indole and thiadiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Case Study: Indole Derivatives

A study published in the Journal of Medicinal Chemistry highlighted that certain indole-based compounds demonstrated potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of specific kinases involved in cell proliferation .

Antimicrobial Properties

Thiadiazole derivatives have been recognized for their antimicrobial activity. The combination of thiadiazole with indole may enhance this property due to the synergistic effects of both moieties.

Data Table: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamideK. pneumoniae8 µg/mL

Neuroprotective Effects

Indoles are known to possess neuroprotective properties. Compounds similar to the one have been studied for their potential to protect neuronal cells from oxidative stress and neurodegenerative diseases.

Case Study: Neuroprotection

A study conducted on a related compound demonstrated that it could reduce oxidative stress markers in neuronal cell cultures, suggesting a potential application in treating conditions like Alzheimer's disease .

Anti-inflammatory Activity

The anti-inflammatory effects of indole derivatives have been documented extensively. Compounds like the one discussed may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.

Data Table: Anti-inflammatory Activity

Compound NameInflammatory Model UsedEffect Observed
Indole Derivative XLPS-stimulated macrophagesDecreased TNF-alpha production
3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamideCarrageenan-induced paw edema modelSignificant reduction in swelling

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include:

    Signal Transduction Pathways: Affecting cellular signaling mechanisms.

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on substituent variations, synthetic pathways, and inferred biological activities (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Biological Activity (Inferred/Reported) Reference
Target Compound Indole-Thiadiazole-Propanamide 5-methoxyindole, THF-thiadiazole Likely involves condensation of indole-carbaldehyde with thiadiazole precursors (analogous to ) Potential COX inhibition (based on indole-propanamide analogs )
Compound 3a () Indole-Oxadiazole 5-chloro-2-phenylindole, oxadiazole Reflux in methanol (8 hrs), recrystallized in alcohol Anticancer activity (common in oxadiazole-indole hybrids)
Compound 50 () Indole-Propanamide-Sulfonamide 5-methoxyindole, methylsulfonyl Room-temperature coupling (20 hrs), flash purification COX-2 selectivity (indomethacin analog)
8a–h () Thiazole-Oxadiazole-Propanamide Varied aryl/alkyl groups Multi-step synthesis (reflux with CS2/KOH, DMF/LiH) Antimicrobial/antiviral (oxadiazole-thiazole hybrids)

Key Observations :

Structural Variations: The target compound’s THF-thiadiazole group distinguishes it from oxadiazole-based analogs (e.g., 3a, 8a–h). THF may improve metabolic stability compared to methylsulfonyl (Compound 50) or phenyl substituents .

Synthetic Complexity :

  • The target compound likely requires condensation under reflux (similar to ), whereas sulfonamide-linked analogs (e.g., Compound 50) utilize milder conditions . Thiadiazole formation often demands rigorous reagents like CS2/KOH (as in ), which may impact scalability.

Biological Implications :

  • Indole-thiadiazole hybrids (target compound) are less studied than indole-oxadiazoles (3a) but show promise in targeting kinase pathways due to thiadiazole’s electron-deficient nature .
  • Compound 50 ’s COX-2 selectivity (IC50 = 0.12 µM ) suggests the target compound could be optimized for similar potency by adjusting the THF-thiadiazole substituent.

Biological Activity

The compound 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a novel derivative that incorporates both an indole and a thiadiazole moiety. This structure suggests potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activities associated with this compound based on diverse research findings.

Structure and Properties

The compound features two significant pharmacophores:

  • Indole moiety : Known for various biological activities, including neuroprotective and anticancer effects.
  • Thiadiazole moiety : Associated with antimicrobial and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and thiadiazole structures. For instance:

  • In vitro studies demonstrate that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The presence of electron-donating groups significantly enhances this activity .
CompoundCell LineIC50 (µM)
D-16MCF-715
D-20HeLa12

Antimicrobial Activity

Compounds with thiadiazole rings have shown promising antimicrobial activity:

  • Structure–activity relationship (SAR) studies indicate that substituents on the thiadiazole can enhance activity against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions exhibit increased potency .
CompoundBacterial StrainMIC (µg/mL)
D-4E. coli25
D-20S. aureus18

Antioxidant Activity

The antioxidant properties of the compound are also notable:

  • Compounds containing both indole and thiadiazole rings have been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Cytotoxicity Studies : A study on a series of thiadiazole derivatives revealed that modifications at the 5-position significantly impacted cytotoxicity against cancer cell lines, with some derivatives showing IC50 values below 10 µM .
  • Antimicrobial Efficacy : A recent investigation into indole-thiadiazole hybrids found that specific substitutions improved efficacy against resistant bacterial strains, showcasing their potential as new antimicrobial agents .

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